1-Nonyl-1h-1,2,3-triazol-4-amine

Description

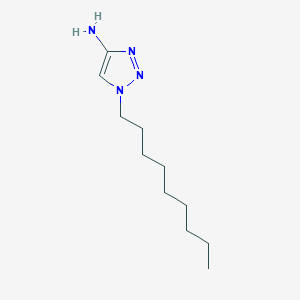

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N4 |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

1-nonyltriazol-4-amine |

InChI |

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-11(12)13-14-15/h10H,2-9,12H2,1H3 |

InChI Key |

BCONVJXWNYEQQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C=C(N=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Nonyl 1h 1,2,3 Triazol 4 Amine Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,4-Disubstituted 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. frontiersin.org This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which, in the presence of a copper(I) catalyst, proceeds with high regioselectivity to exclusively yield the 1,4-isomer. frontiersin.orgresearchgate.net The efficiency, mild reaction conditions, and broad functional group tolerance of CuAAC make it a powerful tool in synthetic chemistry, materials science, and drug discovery. nih.govrgmcet.edu.in

The general mechanism relies on the in-situ formation of a copper(I) acetylide intermediate. This intermediate activates the alkyne, facilitating its reaction with the azide partner to form the triazole ring. nih.gov Various copper sources can be employed, including Cu(I) salts like CuI or CuBr, or the reduction of Cu(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. rgmcet.edu.in Sustainable methods have also been developed, utilizing visible-light-promoted reduction of copper(II) in aqueous media, enhancing the green profile of the synthesis. rsc.org

| Catalyst System | Key Features | Typical Reaction Conditions | Reference |

| Cu(I) salts (CuI, CuBr) | High efficiency, readily available. | Often used with a base and various solvents. | rgmcet.edu.in |

| CuSO₄ / Sodium Ascorbate | In-situ generation of Cu(I), widely used in aqueous systems. | Water, t-BuOH/H₂O, room temperature. | frontiersin.org |

| [Cu(CH₃CN)₄]PF₆ | Effective for electron-deficient azides. | Mild conditions, commercial availability. | nih.gov |

| Visible-light / Organic Dye / Cu(II) | Green chemistry approach, avoids external reducing agents. | Water, non-inert atmosphere, low catalyst loading. | rsc.org |

While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of catalytic systems has enabled exquisite control over the reaction's outcome. researchgate.netresearchgate.net The copper(I)-catalyzed variant, CuAAC, is the benchmark for producing 1,4-disubstituted triazoles. researchgate.net The catalytic cycle ensures that the reaction proceeds through a copper acetylide, which directs the azide to add in a specific orientation, leading to the formation of the 1,4-isomer with near-perfect regioselectivity. nih.gov

Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, yielding the 1,5-disubstituted 1,2,3-triazoles. nih.gov Other methods for achieving regioselectivity include metal-free approaches that utilize activated alkynes or azides. For instance, reactions involving β-carbonyl phosphonates and azides mediated by cesium carbonate can be tuned to produce 1,4- or 1,5-disubstituted products with high regioselectivity under mild conditions. nih.gov For the synthesis of the 1-nonyl-1,2,3-triazole scaffold, where the nonyl group is at the N1 position, the CuAAC reaction remains the most direct and efficient method.

The synthesis of the target molecule, 1-nonyl-1H-1,2,3-triazol-4-amine, via CuAAC relies on the careful design of the azide and alkyne precursors. The substituents at the 1- and 4-positions of the triazole ring are introduced directly from these starting materials.

Incorporation of the Nonyl Aliphatic Chain : The 1-nonyl substituent is introduced using 1-azidononane (B1281536) (nonyl azide) as the azide component in the cycloaddition reaction. This precursor can be readily synthesized from 1-bromononane (B48978) or other nonyl halides via nucleophilic substitution with sodium azide.

Incorporation of the Amino Functionality : Introducing the 4-amino group requires an alkyne bearing a protected or precursor form of the amine. A common strategy is to use propargylamine (B41283) (2-propyn-1-amine) or a protected derivative. However, the direct use of propargylamine can sometimes be complicated by side reactions. An alternative approach involves using an alkyne with a group that can be readily converted to an amine after the cycloaddition is complete. Another advanced strategy involves the cycloaddition of azides with ynamides (N-alkynyl amides), which can lead to 5-amido-1,2,3-triazoles that can subsequently be hydrolyzed or modified. researchgate.net

A conceptual synthetic route to this compound using CuAAC is depicted below:

Conceptual CuAAC Synthesis

1-Azidononane + Propargylamine Derivative ---(Cu(I) catalyst)--> Protected this compound ---(Deprotection)--> this compound

Alternative Cycloaddition Reactions for the Construction of 1,2,3-Triazole Rings

Beyond the standard CuAAC reaction, several alternative cycloaddition strategies exist for constructing the 1,2,3-triazole core. These methods can be advantageous when metal catalysts are undesirable or when different substitution patterns are required. researchgate.net

The classical Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne without a metal catalyst. rgmcet.edu.in Its primary drawback is the lack of regioselectivity, often producing a mixture of 1,4- and 1,5-isomers, which necessitates separation. researchgate.net

Metal-free click reactions have emerged as important alternatives. These often rely on activating the alkyne component to accelerate the cycloaddition. For example, highly strained cycloalkynes can undergo rapid strain-promoted azide-alkyne cycloaddition (SPAAC) without a catalyst. nih.gov Other approaches use electron-deficient alkynes or involve organocatalysts. researchgate.net

A particularly relevant alternative for synthesizing 4-amino triazoles is the dipolar cycloaddition reaction between azides and monosubstituted acetonitriles . mdpi.com This method, often mediated by a strong base like potassium tert-butoxide, directly furnishes 5-amino-1,2,3-triazoles (which are tautomers of 4-amino-1,2,3-triazoles), a product class that cannot be obtained through the classical azide-alkyne reaction. mdpi.com This provides a direct route to the aminotriazole core.

| Reaction Type | Key Characteristics | Products | Reference |

| Huisgen Cycloaddition (Thermal) | Metal-free, thermal conditions. | Mixture of 1,4- and 1,5-disubstituted triazoles. | rgmcet.edu.inresearchgate.net |

| Azide-Nitrile Cycloaddition | Base-mediated, metal-free. | Directly yields 5-amino-1,2,3-triazoles. | mdpi.com |

| Enamine/Enolate-Mediated Cycloaddition | Organocatalyzed, metal-free. | Yields diversely functionalized 1,2,3-triazoles. | researchgate.net |

Post-Cycloaddition Functionalization at the Amino Group and Triazole Core

After the formation of the triazole ring, further derivatization can be performed to generate a library of analogues. This functionalization can target the amino group or the triazole ring itself.

Functionalization at the Amino Group : The primary amino group at the C4 position of the triazole is a versatile handle for subsequent chemical modifications. It can undergo a wide range of reactions common for primary amines, such as acylation, alkylation, sulfonylation, and arylation. A powerful method for N-arylation is the Buchwald-Hartwig cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the aminotriazole with aryl halides or triflates to form N-aryl or N,N-diaryl substituted aminotriazoles, significantly expanding molecular diversity. mdpi.com

Functionalization at the Triazole Core : Direct functionalization of the triazole C-H bonds can be challenging. A more common strategy is to incorporate a functional handle during the cycloaddition that can be elaborated upon later. For example, using a 1-iodoalkyne in a copper-catalyzed cycloaddition with an azide yields a 5-iodo-1,4-disubstituted-1,2,3-triazole. nih.gov The iodine atom serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkyl, or alkynyl groups at the C5 position of the triazole ring. This "functionalization-ready" approach provides a powerful platform for creating complex triazole analogues. nih.gov

Structural Characterization and Advanced Spectroscopic Investigations of 1 Nonyl 1h 1,2,3 Triazol 4 Amine in Research

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Nonyl-1H-1,2,3-triazol-4-amine, ¹H and ¹³C NMR are instrumental in confirming the arrangement of atoms and the connectivity within the molecule. Due to the absence of fluorine in its structure, ¹⁹F NMR is not applicable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the nonyl chain, the triazole ring, and the amine group.

Triazole Ring Proton: A single proton attached to the C5 carbon of the triazole ring is expected to appear as a singlet, typically in the range of δ 7.5-8.5 ppm. researchgate.net

Nonyl Chain Protons: The aliphatic nonyl group will produce a set of signals. The methylene (B1212753) group (CH₂) directly attached to the N1 atom of the triazole ring would appear as a triplet around δ 4.2-4.5 ppm. The subsequent methylene groups along the chain would generate overlapping multiplets in the δ 1.2-2.0 ppm region. The terminal methyl group (CH₃) is expected to be an upfield triplet at approximately δ 0.8-0.9 ppm. rsc.org

Amine Protons: The protons of the 4-amino group (NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the δ 5.0-6.0 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Triazole Ring Carbons: The two carbons of the triazole ring (C4 and C5) are expected to have distinct chemical shifts. The carbon bearing the amino group (C4) would be downfield compared to the C5 carbon. rsc.org

Nonyl Chain Carbons: The nine carbon atoms of the nonyl chain will show signals in the aliphatic region of the spectrum (δ 14-50 ppm). The carbon of the methylene group attached to the triazole nitrogen (N1-CH₂) would be the most downfield of the chain carbons. rsc.org

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~8.0 | 1H, s, C5-H of triazole | ~145-155 | C4 of triazole |

| ~5.5 | 2H, br s, NH₂ | ~120-125 | C5 of triazole |

| ~4.3 | 2H, t, N-CH₂-(CH₂)₇-CH₃ | ~50 | N-CH₂-(CH₂)₇-CH₃ |

| ~1.9 | 2H, m, N-CH₂-CH₂-(CH₂)₆-CH₃ | ~31 | N-CH₂-CH₂-(CH₂)₆-CH₃ |

| ~1.3 | 12H, m, -(CH₂)₆- | ~22-29 | -(CH₂)₆- |

| ~0.9 | 3H, t, -(CH₂)₈-CH₃ | ~14 | -(CH₂)₈-CH₃ |

Confirmation of Connectivity and Purity through Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which provides evidence for its structure and purity.

For this compound (C₁₁H₂₂N₄), the calculated molecular weight is approximately 210.32 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 210. The fragmentation of 1,2,3-triazole derivatives often involves characteristic losses. A common fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which would result in a significant fragment ion. mdpi.com Cleavage of the nonyl chain is also a probable fragmentation route, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The base peak in the spectrum could correspond to a stable fragment resulting from the cleavage of the nonyl chain. nist.gov

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment |

|---|---|

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - N₂]⁺ |

| 97 | [C₄H₅N₄]⁺ (Triazole ring with one methylene) |

| 83 | [C₄H₅N₃]⁺ (Triazole ring fragment) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amino (NH₂) group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations of the nonyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com

N=N and C=N Stretching: The stretching vibrations of the N=N and C=N bonds within the triazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the NH₂ group typically appears around 1600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds with non-polar character. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing vibrations of the triazole ring, which may be weak in the IR spectrum. nih.govresearchgate.net The symmetric C-C stretching vibrations of the nonyl chain would also be visible. nih.gov

Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 2955 - 2850 | Stretch | C-H (Aliphatic) |

| ~1620 | Bend (Scissoring) | N-H (Primary Amine) |

| 1580 - 1450 | Stretch | N=N, C=N (Triazole Ring) |

| ~1465 | Bend (Scissoring) | C-H (CH₂) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The 1,2,3-triazole ring is expected to be essentially planar. The nine-carbon nonyl chain, being flexible, can adopt various conformations in the crystal lattice. Of particular interest are the intermolecular interactions that dictate the crystal packing. The 4-amino group and the nitrogen atoms of the triazole ring are capable of participating in extensive hydrogen bonding. nih.govrsc.org It is anticipated that the crystal structure would feature a network of intermolecular hydrogen bonds, likely involving the amino group of one molecule acting as a hydrogen bond donor to a nitrogen atom of an adjacent triazole ring. These interactions play a critical role in stabilizing the crystal lattice. nih.govrsc.org

Analysis of Tautomeric Forms and Isomerism in 1H-1,2,3-Triazol-4-amine Systems

Isomerism

In the synthesis of 1-substituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne, two regioisomers can potentially be formed: the 1,4-disubstituted and the 1,5-disubstituted isomers. researchgate.net The title compound, this compound, is the 1,4-isomer. Modern synthetic methods, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are highly regioselective and typically yield the 1,4-disubstituted isomer as the major or exclusive product. researchgate.net

Tautomerism

Tautomerism refers to the migration of a proton, resulting in structural isomers that are in equilibrium. The parent 1H-1,2,3-triazole can exist in two tautomeric forms, the 1H- and 2H-tautomers. ijsr.net However, since the N1 position in the target molecule is substituted with a nonyl group, this type of annular tautomerism is blocked.

Instead, the potential for tautomerism in this compound lies in the amino group at the C4 position. It can theoretically exist in an amino-imino tautomeric equilibrium. However, for 4-amino-1,2,3-triazole systems, the amino form is overwhelmingly the more stable and predominant tautomer under normal conditions. Spectroscopic evidence, such as the presence of characteristic N-H stretching bands for a primary amine in the IR spectrum, would support the dominance of the 4-amino tautomer. ijsr.net

Computational Chemistry and Molecular Modeling of 1 Nonyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives

Quantum Mechanical Studies (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about molecular geometry, electronic properties, and spectroscopic signatures of 1-Nonyl-1H-1,2,3-triazol-4-amine and its derivatives.

Detailed research findings from DFT studies on related 1,2,3-triazole derivatives have demonstrated the utility of this approach. For instance, DFT calculations have been successfully employed to explore the geometry and electronic properties of various triazole conjugates. nih.gov These studies often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to optimize molecular structures and predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, DFT calculations can elucidate the influence of the nonyl chain and the amine group on the electronic properties of the triazole ring. The electron-donating nature of the amine group and the alkyl chain would be expected to affect the electron density distribution across the molecule. This, in turn, influences the molecule's reactivity and its potential to interact with biological targets. Time-dependent DFT (TD-DFT) calculations can further predict the absorption spectra of these compounds, which is crucial for understanding their photophysical properties. nih.gov While TD-DFT results for 1,2,3-triazole based chromophores should be interpreted with caution, they can provide valuable insights. rsc.org

Table 1: Representative Electronic Properties of a Substituted 1,2,3-Triazole Derivative Calculated using DFT

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for a representative 1,2,3-triazole derivative to illustrate the type of information obtained from DFT calculations.

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates, such as this compound derivatives.

In numerous studies, molecular docking has been used to investigate the interactions of 1,2,3-triazole derivatives with various biological targets, including enzymes and receptors. For example, docking studies have been performed on 1,2,3-triazole-based compounds against targets like the fungal enzyme lanosterol (B1674476) 14-α-demethylase and the inflammation-related enzyme PPARγ. rad-proceedings.orgresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. researchgate.net

For this compound and its derivatives, molecular docking can be employed to predict their binding affinity to specific therapeutic targets. The 1,2,3-triazole ring is capable of forming hydrogen bonds, which can enhance its interaction with biomolecular targets. nih.gov The nonyl chain can engage in hydrophobic interactions within the binding pocket, while the 4-amine group can act as a hydrogen bond donor or acceptor. Docking studies can help in identifying the most promising derivatives with optimal binding characteristics for a given target. For instance, a docking study of a 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivative revealed that its anti-colon cancer effect might be through inhibiting the binding of APC-Asef. researchgate.net

Table 2: Representative Molecular Docking Results for a 1,2,3-Triazole Derivative with a Target Protein

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR 234, SER 112, LEU 345 |

| Key Interactions | Hydrogen bond with SER 112, Hydrophobic interaction with LEU 345 |

This table illustrates the typical output of a molecular docking simulation, showing the predicted binding affinity and key interactions for a representative compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR is a valuable tool for predicting the activity of newly designed compounds and for optimizing lead structures. nih.gov

Several QSAR studies have been conducted on 1,2,3-triazole derivatives to understand the structural requirements for various biological activities, including anticancer and antifungal effects. nih.govrsc.org These models are typically built using a set of compounds with known activities and a range of calculated molecular descriptors. The resulting QSAR models can then be used to predict the activity of new, untested compounds. For example, a QSAR study on 1,2,3-triazole derivatives as anticancer agents successfully constructed models with good predictive performance, which were then used to predict the cytotoxic activities of in silico modified compounds. nih.gov

In the context of this compound, QSAR models could be developed to predict its activity against a specific biological target. By synthesizing and testing a series of derivatives with variations in the alkyl chain length or substitutions on the triazole or amine groups, a QSAR model can be constructed. This model would help in identifying the key structural features that contribute to the desired activity, thereby guiding the design of more potent derivatives. For instance, a 3D-QSAR model was used to guide the synthesis of a novel 2-Ar-1,2,3-triazole derivative with enhanced antifungal activity. rsc.org

Table 3: Key Parameters from a Representative QSAR Model for 1,2,3-Triazole Derivatives

| Parameter | Value |

| Cross-validated R² (q²) | 0.65 |

| Non-cross-validated R² | 0.85 |

| Predictive R² | 0.75 |

This table presents typical statistical parameters used to validate a QSAR model. The data is representative and not specific to the target compound.

Conformational Analysis and Molecular Dynamics Simulations to Understand Dynamic Behavior in Biological Environments

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules in a biological environment. These methods provide insights into the flexibility of a molecule and its interactions with surrounding solvent molecules and biological macromolecules over time.

MD simulations have been used to study the dynamic behavior of 1,2,3-triazole derivatives and their complexes with proteins. These simulations can assess the stability of ligand-protein complexes and provide a more realistic picture of the binding interactions compared to static docking models. semanticscholar.org For example, a 20 ns MD simulation was used to study the conformational dynamics of a protein after binding to a 1,2,3-triazole based derivative, revealing promising results for the designed molecule. semanticscholar.org

For this compound, the long and flexible nonyl chain makes conformational analysis particularly important. Understanding the preferred conformations of this chain in an aqueous environment and within a protein's binding site is crucial for predicting its biological activity. MD simulations can track the conformational changes of the molecule and the stability of its interactions with a target protein over time. This information is vital for validating docking results and for understanding the dynamic aspects of ligand recognition and binding.

Table 4: Representative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Average Value |

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å |

| Root Mean Square Fluctuation (RMSF) of Active Site Residues | 0.8 Å |

| Number of Hydrogen Bonds (Ligand-Protein) | 2-3 |

This table shows typical parameters monitored during an MD simulation to assess the stability of a ligand-protein complex. The data is for a representative system.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data available for the compound This compound or its direct analogues corresponding to the biological activities outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections:

Preclinical Biological Activity and Mechanistic Investigations of 1 Nonyl 1h 1,2,3 Triazol 4 Amine Analogues in Vitro and in Silico

Assessment of Enzyme Inhibitory Properties

Catalase Inhibition and Impact on Oxidative Stress Pathways

Further research and publication in peer-reviewed journals would be required for information on these specific activities to become available.

Urease Inhibition Studies

While direct studies on the urease inhibitory activity of 1-Nonyl-1H-1,2,3-triazol-4-amine were not identified, research on other triazole-containing scaffolds highlights the potential of this chemical class as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of various diseases, including those caused by Helicobacter pylori. nih.gov The inhibition of this enzyme is a key strategy for managing these conditions. nih.gov

Investigations into nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have demonstrated significant urease inhibitory potential, with some compounds exhibiting IC₅₀ values in the low micromolar range, surpassing the activity of the standard inhibitor, thiourea. nih.gov For instance, the unsubstituted version of this scaffold showed the most potent inhibition in one study. nih.gov Another study on chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles also reported compounds with notable urease inhibition, with the most active compound having an IC₅₀ value comparable to thiourea. eurekaselect.com

Although these studies focus on the 1,2,4-triazole (B32235) isomer, they underscore the potential of the broader triazole class as a source of urease inhibitors. The specific contribution of the 1-nonyl substitution and the 4-amino group on the 1H-1,2,3-triazole ring to this activity remains an area for future investigation.

Table 1: Urease Inhibition by 1,2,4-Triazole Analogues

| Compound Class | Most Active Compound Example | IC₅₀ (µM) | Reference |

|---|---|---|---|

| nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives | Unsubstituted analogue | 0.87 ± 0.09 | nih.gov |

| Chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles | Compound 5b | 22.0 ± 0.5 | eurekaselect.comresearchgate.net |

Exploration of EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling pathways. nih.govnih.gov Its dysregulation is a hallmark of various cancers, making it a prime target for anticancer drug development. nih.govnih.gov The 1,2,3-triazole moiety has been incorporated into the design of EGFR inhibitors, often acting as a linker between different pharmacophoric elements.

While no direct data on the EGFR tyrosine kinase inhibitory activity of this compound is available, studies on more complex molecules containing the 1,2,3-triazole scaffold have shown promising results. For example, a series of erlotinib (B232) derivatives linked to a 1,2,3-triazole ring demonstrated moderate to potent EGFR inhibitory activity. nih.govnih.gov In one study, compound 4l showed an IC₅₀ of 1.76 µM against EGFR. nih.gov Another study on 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids identified a compound with an EGFR IC₅₀ value of 0.313 µM. bohrium.comresearchgate.net

These findings suggest that the 1,2,3-triazole ring can be a key structural component in the development of EGFR inhibitors. The role of the 1-nonyl substituent in this context is yet to be explored and could influence the compound's interaction with the hydrophobic pocket of the EGFR kinase domain.

Table 2: EGFR Tyrosine Kinase Inhibition by 1,2,3-Triazole-Containing Hybrids

| Compound Class | Compound Example | IC₅₀ (µM) against EGFR | Reference |

|---|---|---|---|

| Erlotinib-1,2,3-triazole derivatives | Compound 4l | 1.76 | nih.gov |

| Erlotinib-1,2,3-triazole derivatives | Compound 4d | 13.01 | nih.gov |

Quorum Sensing Inhibition in Bacterial Communication Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. nih.gov The inhibition of QS is considered a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. nih.gov The 1,2,3-triazole scaffold has emerged as a promising framework for the development of QS inhibitors.

Although specific studies on this compound are not available, research on related structures has shown significant activity. A study on thymidine (B127349) derivatives bearing a 1,2,3-triazole ring demonstrated that these compounds effectively inhibited biofilm formation and reduced the production of virulence factors in Pseudomonas aeruginosa PAO1. nih.gov This indicates that the 1,2,3-triazole moiety can interfere with bacterial communication systems. The long alkyl nonyl chain of this compound could potentially mimic the acyl chain of N-acyl homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, thereby antagonizing the AHL receptor. However, experimental data are needed to confirm this hypothesis.

Antiproliferative Activity in In Vitro Cell Lines for Basic Biological Exploration

The antiproliferative activity of various triazole derivatives against different cancer cell lines has been extensively investigated. The 1,2,3-triazole nucleus is a common feature in many compounds with demonstrated anticancer properties. nih.gov

While direct antiproliferative data for this compound is not found in the reviewed literature, numerous studies on its analogues confirm the potential of this chemical family. For instance, erlotinib derivatives incorporating a 1,2,3-triazole ring have shown significant antiproliferative activity against HeLa cervical cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Specifically, compound 4m was the most potent with an IC₅₀ of 3.79 µM. nih.gov Another study on 1,2,4-triazole derivatives identified compounds with potent antiproliferative activity against HepG2 and Hep3B liver cancer cells, with IC₅₀ values ranging from 2.88 to 4.83 µM. nih.gov

The nature of the substituents on the triazole ring plays a crucial role in determining the antiproliferative potency and selectivity. The presence of the long, lipophilic nonyl chain in this compound might influence its membrane permeability and interaction with cellular targets, but further studies are required to elucidate its specific antiproliferative profile.

Table 3: Antiproliferative Activity of Triazole Analogues

| Compound Class | Cell Line | Most Active Compound Example | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Erlotinib-1,2,3-triazole derivatives | HeLa | Compound 4m | 3.79 | nih.gov |

| Erlotinib-1,2,3-triazole derivatives | HeLa | Compound 4k | 4.16 | nih.gov |

| 5-Pyridinyl-1,2,4-triazole derivatives | HepG2 | Compound 3c | 2.88 | nih.gov |

Structure Activity Relationship Sar Studies of 1 Nonyl 1h 1,2,3 Triazol 4 Amine Analogues

Influence of the N-1 Alkyl Chain Length (Nonyl vs. Other Alkyls) on Biological and Spectroscopic Properties

The length and nature of the alkyl chain at the N-1 position of the 1,2,3-triazole ring play a pivotal role in modulating the biological and spectroscopic properties of these analogues. Research has shown that varying the chain length from short to long can significantly impact a compound's interaction with biological targets and its physicochemical characteristics.

In studies of 1,2,3-triazole derivatives, it has been observed that long-chain alkyl groups can influence inhibitory activity. nih.gov For instance, in a series of 1,2,3-triazoles, compounds with longer alkyl chains demonstrated lower inhibitory activity compared to those with shorter chains, such as a bromoethyl group. nih.gov This suggests that while lipophilicity increases with chain length, there may be an optimal length for fitting into the binding pocket of a target enzyme or receptor. Beyond this optimal length, steric hindrance or unfavorable hydrophobic interactions may reduce activity.

The spectroscopic properties are also affected by the N-1 alkyl substituent. In the ¹H-NMR spectra of N-substituted 1,2,4-triazole-thioether derivatives, the protons of the methyl group linked to the triazole ring show characteristic signals. nih.gov Similarly, for 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the H5 atom of the triazole system is observed as a singlet in the range of 8.00–8.75 ppm. mdpi.com The specific chemical shifts and coupling constants would be expected to vary with different alkyl chain lengths due to changes in the electronic environment.

| Alkyl Chain Length | General Biological Activity Trend | Reference |

| Short (e.g., ethyl) | Potentially higher inhibitory activity | nih.gov |

| Long (e.g., nonyl) | Generally lower inhibitory activity | nih.gov |

Impact of Modifications to the C-4 Amino Group on Interaction Profiles

The C-4 amino group of the 1,2,3-triazole ring is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. Modifications to this group can therefore have a profound effect on the compound's interaction profile and biological activity.

In studies on related 1,2,4-triazole (B32235) derivatives, the 4-amino group has been shown to be a crucial part of the pharmacophore. For example, acylation of the 4-amino group in 4-amino-1,2,4-triazole-3-thione analogues led to a series of hydrazides. proquest.com These modifications can alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby influencing its binding to metallo-β-lactamases. proquest.com

Furthermore, the conversion of the amino group into a Schiff base by reaction with aldehydes is a common strategy to create derivatives with altered biological activities. mdpi.com The resulting imine bond introduces a different geometric and electronic feature, which can lead to different interactions with target proteins. For instance, in a series of 3-amino-1,2,4-triazole derivatives, the presence of a 3-bromophenylamino moiety at this position had a beneficial effect on anticancer activity. researchgate.net

| Modification to C-4 Amino Group | Effect on Interaction Profile | Reference |

| Acylation (forms hydrazide) | Alters electronic properties and H-bonding | proquest.com |

| Formation of Schiff Base | Introduces different geometric and electronic features | mdpi.com |

| Substitution with Arylamino Group | Can enhance anticancer activity | researchgate.net |

Effects of Substituents on the Triazole Ring on Observed Activities

In the context of 1,2,4-triazoles, the type of substituent at the C-3 position of the ring has been shown to be a determinant of antibacterial activity. nih.gov For example, a hydroxyphenyl fragment at this position was found to be favorable. nih.gov The position of substituents on an attached phenyl ring also matters; substitution at the 4-position of a benzene (B151609) ring was more favorable for antifungal activity than substitution at the 2-position in a series of 1,2,4-triazole derivatives. mdpi.com

Electron-withdrawing groups, such as halogens or nitro groups, on aromatic substituents attached to the triazole ring have been shown to enhance inhibitory activity against various bacteria. nih.govresearchgate.net Conversely, electron-donating groups like hydroxyl or methoxy (B1213986) groups can also enhance antimicrobial and antitumor activity in other series of compounds. researchgate.net This highlights the target-specific nature of SAR. In some 1,2,3-triazole-containing chromene derivatives, the replacement of the 1,2,3-triazole with a 1,2,4-triazole was tolerated, indicating that in some scaffolds, the specific triazole isomer is not crucial for activity. nih.gov

| Substituent/Modification | Effect on Biological Activity | Reference |

| Hydroxyphenyl at C-3 (1,2,4-triazole) | Favorable for antibacterial activity | nih.gov |

| 4-position substitution on phenyl ring | Favorable for antifungal activity | mdpi.com |

| Halogen/Nitro groups on aromatic substituent | Can enhance antibacterial activity | nih.govresearchgate.net |

| Hydroxyl/Methoxy groups on aromatic substituent | Can enhance antimicrobial/antitumor activity | researchgate.net |

| Replacement of 1,2,3-triazole with 1,2,4-triazole | Tolerated in some chromene derivatives | nih.gov |

Correlation of Molecular Descriptors with Biological Activity for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be physicochemical, electronic, or steric parameters. QSAR models are valuable tools for understanding SAR and for predicting the activity of new, unsynthesized compounds. nih.gov

For various triazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. nih.govresearchgate.net These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

In one study on menthol-derived 1,2,4-triazole-thioether compounds, a CoMFA model was developed with good predictive ability, indicated by a cross-validated coefficient (q²) of 0.514 and a correlation coefficient (r²) of 0.991. nih.gov Such models can guide the design of new analogues with potentially improved activity. acs.org Molecular descriptors obtained from quantum chemical calculations have also been used to develop QSAR models for 1,2,4-thiadiazole-1,2,4-triazole derivatives to predict their anticancer activities. researchgate.net The principle underlying these studies is that the biological activity of a substance is a function of its chemical structure. zsmu.edu.ua

| QSAR Model/Approach | Application | Key Findings/Parameters | Reference |

| 3D-QSAR (CoMFA) | Antifungal activity of 1,2,4-triazole-thioethers | q² = 0.514, r² = 0.991 | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Antifungal activity of triazole derivatives | Good predictive models developed | researchgate.net |

| QSAR with Quantum Chemical Descriptors | Anticancer activity of 1,2,4-thiadiazole-1,2,4-triazoles | Models relate biological activity to molecular parameters | researchgate.net |

| General QSAR | Anticancer activity of 1,2,3-triazole derivatives | Models constructed with acceptable predictive performance | nih.gov |

Advanced Research Applications and Functional Materials Derived from 1 Nonyl 1h 1,2,3 Triazol 4 Amine Scaffolds

Utility as Ligands in Coordination Chemistry and Metal Complexation Research

The 1,2,3-triazole ring is a well-established ligand in coordination chemistry, capable of coordinating with a variety of metal ions through its nitrogen atoms. The presence of the 4-amino group in derivatives of 1-Nonyl-1H-1,2,3-triazol-4-amine can enhance this coordination ability, providing an additional binding site. The nonyl group, a long hydrophobic chain, introduces the potential for forming metallo-amphiphiles, which can self-assemble into interesting supramolecular structures such as micelles or vesicles in solution. These assemblies can create unique microenvironments for catalytic reactions or the encapsulation of guest molecules.

Research on similar 1-alkyl-1,2,3-triazole derivatives has shown their ability to form stable complexes with transition metals like copper, zinc, and palladium. These complexes have been explored for their catalytic activity, luminescent properties, and potential as building blocks for metal-organic frameworks (MOFs). nih.govnih.gov The specific coordination mode and the resulting properties of the metal complexes are highly dependent on the nature of the metal ion, the solvent system, and the stoichiometry of the reactants.

Table 1: Representative Metal Complexes of 1-Alkyl-1H-1,2,3-triazol-4-amine Analogues This table presents hypothetical data based on general knowledge of triazole coordination chemistry, as specific data for this compound is not available.

| Metal Ion | Complex Formula (Hypothetical) | Coordination Geometry (Predicted) | Potential Application |

|---|---|---|---|

| Copper(II) | [Cu(C₁₁H₂₂N₄)₂Cl₂] | Distorted Octahedral | Catalysis, Antimicrobial agents |

| Zinc(II) | [Zn(C₁₁H₂₂N₄)₂(NO₃)₂] | Tetrahedral | Luminescent sensors |

| Palladium(II) | [Pd(C₁₁H₂₂N₄)₂Cl₂] | Square Planar | Cross-coupling reactions |

| Silver(I) | [Ag(C₁₁H₂₂N₄)]NO₃ | Linear | Antimicrobial coatings |

Integration into Polymeric Structures and Design of Advanced Functional Materials (e.g., Hydrogels)

The bifunctional nature of this compound, possessing a polymerizable or functionalizable amino group and a long alkyl chain, makes it a promising monomer for the synthesis of advanced functional polymers. The 1,2,3-triazole ring itself, often formed through "click chemistry," is a stable and robust linker in polymer chains. alfa-chemistry.comrsc.org The incorporation of the nonyl group can impart hydrophobicity and influence the self-assembly properties of the resulting polymers, leading to the formation of micelles, nanocarriers for drug delivery, or stimuli-responsive materials.

The amino group can be utilized for further polymerization or for grafting onto existing polymer backbones. For instance, it can react with acyl chlorides or isocyanates to form polyamide or polyurea structures. Furthermore, the triazole and amino functionalities can act as hydrogen bond donors and acceptors, promoting the formation of supramolecular polymer networks. This is particularly relevant in the design of hydrogels, where such interactions contribute to the gel's stability and mechanical properties. acs.orgnih.gov While direct studies on hydrogels from this compound are not available, analogous systems using functionalized triazoles have demonstrated the ability to form hydrogels with potential applications in controlled drug release and tissue engineering. acs.org

Table 2: Potential Polymeric Structures Derived from this compound Scaffolds This table illustrates potential polymer types based on the functional groups of the title compound.

| Polymer Type | Monomer/Functionalization Route | Key Structural Feature | Potential Application |

|---|---|---|---|

| Polyamide | Reaction of the 4-amino group with a diacyl chloride | Amide linkages in the polymer backbone | High-performance materials, membranes |

| Polyurea | Reaction of the 4-amino group with a diisocyanate | Urea (B33335) linkages in the polymer backbone | Elastomers, coatings |

| Side-chain functionalized polymer | Grafting of the triazole derivative onto a pre-existing polymer | Pendant this compound units | Functional surfaces, drug delivery |

| Supramolecular Hydrogel | Self-assembly through hydrogen bonding and hydrophobic interactions | 3D network of self-assembled molecules | Controlled release, tissue engineering |

Role as Biochemical Reagents in in vitro and ex vivo Biological Assays

Derivatives of 1,2,3-triazole are widely recognized for their diverse biological activities, and compounds structurally related to this compound have been investigated as potential therapeutic agents. tandfonline.com The 4-amino-1,2,3-triazole core has been identified in inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology research. nih.gov The long nonyl chain of this compound could enhance its interaction with biological membranes or hydrophobic pockets of target proteins, potentially modulating its bioactivity.

In the context of in vitro and ex vivo biological assays, this compound or its derivatives could serve as valuable biochemical reagents. For example, they could be used as probes to study enzyme kinetics, as ligands in affinity chromatography for protein purification, or as building blocks for the synthesis of fluorescent labels for cellular imaging. The specific application would depend on further functionalization and the biological target of interest. While direct experimental data for this compound is not available, the broader class of 1,2,3-triazole derivatives has shown promise in a variety of assays.

Table 3: Potential Applications of this compound Derivatives in Biological Assays This table outlines hypothetical applications based on the known bioactivities of related triazole compounds.

| Assay Type | Potential Role of the Compound Derivative | Target/System Studied | Information Gained |

|---|---|---|---|

| Enzyme Inhibition Assay | As a potential inhibitor | Specific enzymes (e.g., kinases, proteases) | Enzyme kinetics, structure-activity relationships |

| Cell-Based Proliferation Assay | As a cytotoxic or cytostatic agent | Cancer cell lines | Anticancer potential, mechanism of action |

| Affinity Chromatography | As an immobilized ligand | Target proteins that bind to the triazole scaffold | Protein purification and identification |

| Fluorescent Labeling | As a scaffold for a fluorescent probe | Cellular components | Visualization and tracking of biological processes |

Exploration in Agrochemical Research as Herbicidal or Plant Regulatory Agents (Beyond Direct Plant Application)

Triazole compounds are extensively used in agriculture as fungicides and plant growth regulators. rjptonline.orgresearchgate.net While the majority of commercially successful agrochemicals in this class are 1,2,4-triazole (B32235) derivatives, research into 1,2,3-triazoles for similar applications is ongoing. The mode of action of many triazole-based plant growth regulators involves the inhibition of gibberellin biosynthesis, leading to a more compact plant structure.

The structural features of this compound, particularly the long alkyl chain, could influence its uptake, translocation, and activity within plant systems. In agrochemical research, beyond direct application to plants, such compounds could be explored for their effects on soil microbes that influence plant growth or as components in controlled-release formulations of other active ingredients. The herbicidal or plant regulatory activity of triazole derivatives is often evaluated through petri dish assays or greenhouse trials on model plant species. nih.gov Although no specific data exists for this compound, the general potential of the triazole class warrants its consideration in agrochemical screening programs.

Table 4: Potential Agrochemical Research Applications for this compound Analogues This table presents hypothetical research avenues based on the known agrochemical activities of triazoles.

| Research Area | Potential Effect/Application | Model Organism/System | Parameter Measured |

|---|---|---|---|

| Herbicidal Activity Screening | Inhibition of seed germination and seedling growth | Weed species (e.g., Amaranthus retroflexus) | Germination rate, root and shoot length |

| Plant Growth Regulation | Stature reduction, enhanced stress tolerance | Crop species (e.g., Triticum aestivum) | Plant height, biomass, chlorophyll (B73375) content |

| Soil Microbiome Modulation | Influence on beneficial or pathogenic soil fungi | In vitro culture of soil microorganisms | Fungal growth inhibition or promotion |

| Controlled-Release Formulations | As a matrix or coating for other pesticides | Soil column leaching studies | Release rate of the active ingredient |

Future Research Directions and Identified Gaps in the Academic Study of 1 Nonyl 1h 1,2,3 Triazol 4 Amine

Unexplored Synthetic Methodologies for Diversifying the 1-Nonyl-1H-1,2,3-triazol-4-amine Chemical Space

The synthesis of 1,2,3-triazoles is well-established, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" being a cornerstone methodology for creating 1,4-disubstituted triazoles. mdpi.comnih.gov However, the diversification of the this compound scaffold necessitates the exploration of less conventional and more versatile synthetic strategies.

A significant area for development is the exploration of regioselective N-alkylation methods. While the alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers, recent advancements in gold-catalyzed reactions with vinyl ethers have shown promise for N2-selective alkylation. nih.govrsc.org Applying such methodologies to a 4-aminotriazole precursor could provide a direct and selective route to the N1-nonyl isomer, or potentially its N2 counterpart, which remains an unexplored regioisomer of the target compound. Furthermore, the use of copper sulfide (B99878) nanocatalysts has been reported for the regioselective N2-alkylation of 4-phenyl-1,2,3-triazoles, a strategy that could be adapted for the synthesis of novel derivatives. acs.org

Another avenue for diversification lies in the post-triazole formation functionalization. For instance, Buchwald-Hartwig cross-coupling reactions could be employed to introduce various aryl or heteroaryl groups at the 4-amino position, transforming it into a secondary or tertiary amine and thereby expanding the chemical space to novel 5-(arylamino)-1,2,3-triazole derivatives. mdpi.com

Furthermore, multicomponent reactions (MCRs) present an efficient strategy for generating structural diversity. nih.gov Designing MCRs that incorporate a nonyl-containing building block, an azide (B81097) source, and a component that delivers the 4-amino group in a single step would be a significant advancement. For example, a one-pot reaction involving 1-azidononane (B1281536), a suitable three-carbon synthon for the triazole ring, and an amine source could streamline the synthesis and allow for the rapid generation of analogs.

The following table summarizes potential unexplored synthetic routes for diversifying the this compound chemical space:

| Synthetic Strategy | Description | Potential for Diversification | Key References |

| Regioselective N-Alkylation | Utilization of advanced catalytic systems (e.g., gold, copper sulfide) to control the position of the nonyl group on the triazole ring. | Access to N1 and N2 isomers, leading to different biological profiles. | nih.govrsc.orgacs.org |

| Post-Triazole Functionalization | Employing cross-coupling reactions (e.g., Buchwald-Hartwig) to modify the 4-amino group. | Introduction of a wide range of aryl and heteroaryl substituents. | mdpi.com |

| Multicomponent Reactions (MCRs) | Development of one-pot syntheses combining multiple starting materials to rapidly assemble the core structure. | Efficient generation of a library of analogs with variations at multiple positions. | nih.gov |

| Flow Chemistry Synthesis | Adaptation of batch synthesis methods to continuous flow processes. | Scalable and potentially safer synthesis of triazole derivatives. |

Deeper Mechanistic Elucidation of Biological Interactions at a Molecular Level

While 1,2,3-triazole derivatives are known to possess a wide array of biological activities, including anticancer, antifungal, and antiparasitic properties, the specific molecular mechanisms of action for this compound are yet to be determined. nih.govnih.govnih.gov The presence of both a hydrophobic nonyl chain and a polar amino group suggests that this molecule could interact with biological targets through a combination of hydrophobic and hydrogen-bonding interactions.

Future research should focus on identifying the specific cellular targets of this compound. This could involve affinity chromatography-mass spectrometry to pull down binding partners from cell lysates or computational target prediction followed by experimental validation. The 1,2,3-triazole ring can act as a bioisostere for amide bonds, suggesting that it could mimic peptide structures and interact with protein targets. nih.gov

Understanding the structure-activity relationships (SAR) is crucial. researchgate.net Systematic modifications of the nonyl chain length and the substituents on the 4-amino group, followed by biological evaluation, would provide valuable insights into the key structural features required for activity. For example, studies on other triazole derivatives have shown that the nature and position of substituents significantly influence their biological effects. nih.gov

Advanced Computational Approaches for Rational Design and Activity Prediction

Computational chemistry offers powerful tools for the rational design of more potent and selective analogs of this compound. researchgate.net Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with known biological targets of other triazoles, such as enzymes and receptors. nih.govpnrjournal.comijper.org This in silico screening can help prioritize the synthesis of compounds with the highest predicted affinities.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models based on the physicochemical properties and biological activities of a series of analogs. These models can then be used to design new compounds with improved properties. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes.

The application of machine learning algorithms to predict biological activity based on chemical structure is an emerging area that could significantly accelerate the discovery of novel triazole-based therapeutic agents. acs.org

Development of Novel in vitro Assay Systems for Broader Biological Profiling

To fully understand the therapeutic potential of this compound, a broad biological profiling using a diverse range of in vitro assays is necessary. While standard assays for cytotoxicity and antimicrobial activity are a good starting point, the development of more specialized assay systems is warranted. nih.govresearchgate.net

High-throughput screening (HTS) platforms can be utilized to test the compound against large libraries of biological targets, potentially uncovering unexpected activities. Phenotypic screening assays, which measure the effect of a compound on cell morphology or function, can also provide valuable information about its mechanism of action without a priori knowledge of the target.

Given the structural features of the molecule, assays targeting lipid metabolism, membrane integrity, and cell signaling pathways involving hydrophobic interactions would be particularly relevant. The development of 3D cell culture models, such as spheroids or organoids, can provide a more physiologically relevant context for evaluating the compound's efficacy and toxicity compared to traditional 2D cell cultures. nih.gov

Exploration of Interdisciplinary Research Opportunities for the 1,2,3-Triazole Amine Motif

The unique combination of a long alkyl chain and a reactive amino group in the this compound motif opens up opportunities for interdisciplinary research beyond medicinal chemistry.

In materials science, the self-assembly properties endowed by the nonyl chain could be explored for the development of novel surfactants, liquid crystals, or functionalized surfaces. The amino group provides a handle for further chemical modification, allowing for the covalent attachment of the molecule to polymers or nanoparticles.

In agricultural science, the potential for antifungal or insecticidal activity could be investigated, as many nitrogen-containing heterocycles have found applications as agrochemicals. nih.gov The long alkyl chain might facilitate penetration through the waxy cuticles of plants or insects.

The 1,2,3-triazole moiety is also known to act as a linker in bioconjugation chemistry. mdpi.com The this compound could be explored as a novel building block for creating amphiphilic bioconjugates, for example, by attaching it to peptides or carbohydrates to modulate their solubility and cell permeability.

Q & A

Q. What are the established synthetic routes for 1-Nonyl-1H-1,2,3-triazol-4-amine, and how can researchers optimize yield and purity?

this compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:

- Azide preparation : Reacting nonyl bromide with sodium azide to generate the alkyl azide intermediate.

- Cycloaddition : Coupling the azide with a propargylamine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Purification : Column chromatography or recrystallization to isolate the triazole product.

Yield optimization strategies: - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., 1:1.2 azide:alkyne ratio) to ensure complete conversion .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regioselectivity (1,4-disubstituted triazole) via characteristic proton signals (e.g., triazole C-H at δ 7.5–8.0 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₂₁N₄: 225.18) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .

Q. What preliminary biological screening data exist for this compound?

Early studies on structurally similar 2H-1,2,3-triazol-4-amine derivatives demonstrate:

- Antimicrobial activity : MIC values of 0.5–8 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Anti-biofilm effects : Inhibition of methicillin-resistant Staphylococcus epidermidis biofilm formation at sub-MIC concentrations .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

SAR strategies include:

- Substituent variation : Replace the nonyl chain with fluorinated or heteroaryl groups to improve lipophilicity and target binding .

- Triazole ring modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance interactions with bacterial topoisomerase IV .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with enzyme active sites (e.g., S. aureus topoisomerase IV) .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Q. What mechanistic insights exist for this compound’s antimicrobial activity?

- Enzyme inhibition : Thiourea derivatives of triazoles inhibit S. aureus topoisomerase IV by chelating Mg²⁺ ions in the ATP-binding pocket .

- Membrane disruption : Hydrophobic nonyl chains may penetrate lipid bilayers, as evidenced by calcein leakage assays in liposome models .

- ROS induction : Flow cytometry with DCFH-DA can quantify reactive oxygen species (ROS) generation in bacterial cells .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.